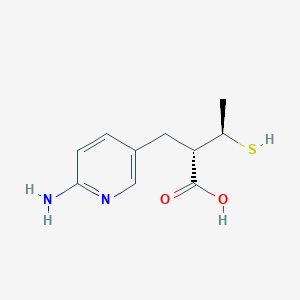

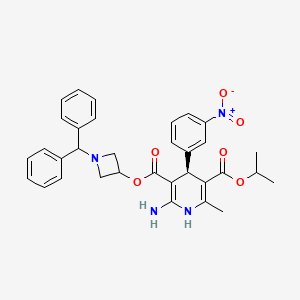

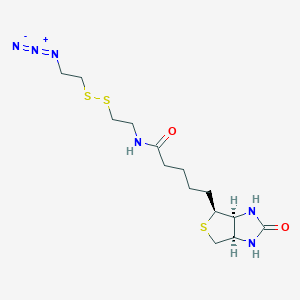

![molecular formula C30H48N8O11 B605865 (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide CAS No. 2055048-54-7](/img/structure/B605865.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

Übersicht

Beschreibung

Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugation

Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation . This means it can be used to attach drugs to antibodies, allowing the drugs to specifically target and kill cancer cells.

Click Chemistry

The Azido group in Azido-PEG5-Ala-Ala-Asn-PAB is very reactive toward DBCO, BCN or other Alkyne groups . This makes it suitable for use in click chemistry, a type of chemical reaction that is widely used in drug discovery and materials science.

Increasing Aqueous Solubility

The PEG spacer in Azido-PEG5-Ala-Ala-Asn-PAB increases the aqueous solubility . This is important in drug delivery, as it can improve the bioavailability of drugs.

Peptide Synthesis

Azido-PEG5-Ala-Ala-Asn-PAB can be used in peptide synthesis . Peptides are short chains of amino acids that can have various biological functions.

Reagent Grade Research

This compound is reagent grade, meaning it is suitable for research purposes . It can be used in various types of scientific experiments.

Custom Quantity Production

Companies like BroadPharm and AxisPharm offer custom quantity production of Azido-PEG5-Ala-Ala-Asn-PAB . This allows researchers to order the exact amount they need for their experiments.

Wirkmechanismus

Target of Action

Azido-PEG5-Ala-Ala-Asn-PAB, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is primarily used in the field of antibody-drug conjugation . The primary targets of this compound are specific antigens on cancer cells that the antibody component of the conjugate is designed to recognize and bind to .

Mode of Action

The compound acts as a linker between the antibody and the drug in an antibody-drug conjugate . The azido group in the compound is very reactive towards DBCO, BCN, or other alkyne groups, a reaction known as click chemistry . This allows the compound to form a stable bond with the drug molecule, while the other end of the compound is attached to the antibody .

Biochemical Pathways

Once the antibody-drug conjugate is administered, the antibody component guides the conjugate to the cancer cells, where it binds to the specific antigen . The entire conjugate is then internalized by the cell, where the drug is released to exert its cytotoxic effect . The release of the drug is facilitated by the cleavable nature of the Azido-PEG5-Ala-Ala-Asn-PAB linker .

Pharmacokinetics

The pharmacokinetics of Azido-PEG5-Ala-Ala-Asn-PAB are largely determined by the properties of the antibody-drug conjugate it forms part of . The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, which can enhance the bioavailability of the conjugate . The exact absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific antibody and drug used in the conjugate .

Result of Action

The result of the action of Azido-PEG5-Ala-Ala-Asn-PAB is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to increase the selectivity of the drug, reducing its effects on healthy cells . This can lead to improved treatment outcomes and reduced side effects .

Action Environment

The action of Azido-PEG5-Ala-Ala-Asn-PAB can be influenced by various environmental factors. For example, the stability of the compound and the antibody-drug conjugate may be affected by factors such as temperature and pH . Furthermore, the efficacy of the conjugate can be influenced by the expression level of the target antigen on the cancer cells .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDSKCFISZTBMN-HWBMXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG5-Ala-Ala-Asn-PAB | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

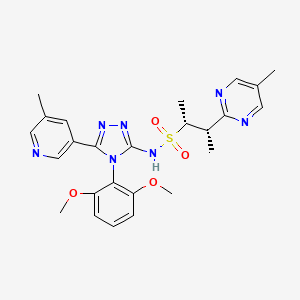

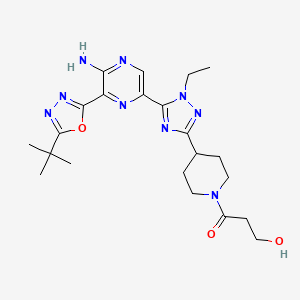

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)